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Compound of Interest

Compound Name: 3'-Bromopropiophenone

Cat. No.: B130256

Technical Guide: 3'-Bromopropiophenone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Bromopropiophenone is an aromatic ketone that serves as a versatile intermediate and
building block in organic synthesis. Its structure, featuring a bromine atom at the meta-position
of the phenyl ring relative to the propiophenone core, provides two reactive sites: the carbonyl
group and the bromo-aromatic moiety. This dual functionality makes it a valuable precursor for
the synthesis of a wide range of more complex molecules, particularly in the fields of
pharmaceuticals and agrochemicals. The bromine atom can be readily substituted or used as a
handle in cross-coupling reactions, while the ketone group allows for various modifications and
extensions of the carbon skeleton.

This guide provides a comprehensive overview of 3'-Bromopropiophenone, including its
chemical and physical properties, detailed experimental protocols for its synthesis and a
representative application, and key spectral data for its characterization.

Chemical Identity and Properties

CAS Number: 19829-31-3[1]

Molecular Structure:
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e Molecular Formula: CoH9BrO[1]

e Molecular Weight: 213.07 g/mol [1]

e Synonyms: 1-(3-Bromophenyl)propan-1-one, m-Bromopropiophenone, 3-Bromophenyl ethyl

ketone[2][3]

Table 1: Physical and Chemical Properties

Property Value

Reference

White to off-white or light

Appearance ] ) [2][4]
yellow crystalline solid/powder

Melting Point 39-42 °C [2][5]

Boiling Point 144-145 °C @ 20 mmHg [4][5]

Density ~1.386 g/cm3 [5]
Soluble in ethanol, acetone,

Solubility chloroform, methanol; Slightly [4]
soluble in water.

Refractive Index ~1.545 [5]

Spectroscopic Data

Characterization of 3'-Bromopropiophenone is typically achieved through standard

spectroscopic methods. The following tables summarize the key spectral data.

Table 2: 1H NMR Spectroscopic Data (400 MHz, CDCIs)
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Chemical Shift Multiplicity Integration Assignment Reference
(3) ppm

~8.09 S 1H H-2 (aromatic) [4]

~7.88 d 1H H-6 (aromatic) [4]

~7.67 d 1H H-4 (aromatic) [4]

~7.34 t 1H H-5 (aromatic) [4]

~2.98 q 2H -C(=0)-CHz- [4]

~1.22 t 3H -CHz2-CHs [4]

Table 3: Representative 133C NMR Spectroscopic Data

Chemical Shift (6) ppm Range Assighment

~200 C=0 (Ketone)

~139 C-1 (Aromatic, C-C=0)
~136 C-4 (Aromatic, C-H)
~131 C-6 (Aromatic, C-H)
~130 C-5 (Aromatic, C-H)
~127 C-2 (Aromatic, C-H)
~123 C-3 (Aromatic, C-Br)
~32 -C(=0)-CHa-

~8 -CH2-CHs

Table 4: Key IR and MS Data
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Spectroscopic Technique Key Peaks | Fragments

~1685 cm~t (C=0 stretch, aromatic ketone),
~3070 cm~1 (C-H stretch, aromatic), ~2980

IR Spectroscopy cm~1 (C-H stretch, aliphatic), ~1570 cm~! (C=C
stretch, aromatic), ~790 cm~t (C-H bend, meta-

disubstituted aromatic)

m/z 212/214 (M*, M++2, due to 7°Br/8Br
Mass Spectrometry (EI) isotopes), 183/185 ([M-CzHs]*), 155/157 ([M-
C2HsCQ]J"), 76 (CeHat)

Experimental Protocols

Synthesis of 3'-Bromopropiophenone via Friedel-Crafts
Acylation

The primary synthetic route to 3'-Bromopropiophenone is the Friedel-Crafts acylation of
bromobenzene with propanoyl chloride, using a Lewis acid catalyst such as anhydrous
aluminum chloride (AICI3).[4] The bromine substituent on the benzene ring is a deactivating but
ortho-, para-director. However, in Friedel-Crafts acylation, the steric hindrance at the ortho
position often leads to a significant amount of the para-isomer and a smaller amount of the
meta-isomer. The separation of these isomers can be challenging.

Reaction Scheme:
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Reagents

Dichloromethane (Solvent)

AICIs (Anhydrous)

Reactants
Products
Bromobenzene
3'-Bromopropiophenone
. AICls, DCM
Propanoyl Chloride
+ —F—— Hcl

Click to download full resolution via product page
Caption: Synthesis of 3'-Bromopropiophenone.
Materials:
e Bromobenzene
e Propanoyl chloride
e Anhydrous aluminum chloride (AICI3)
e Dichloromethane (DCM), anhydrous
e Concentrated hydrochloric acid (HCI)

o Saturated sodium bicarbonate solution (NaHCO3)
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 Brine (saturated NaCl solution)

¢ Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a)
e Ice

Procedure:

e Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved
HCI), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane
under an inert atmosphere (e.g., nitrogen or argon).

» Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add bromobenzene (1.0
equivalent) to the flask. Slowly add propanoyl chloride (1.05 equivalents) dropwise from the
dropping funnel over 30 minutes, maintaining the temperature below 5 °C. The reaction is
exothermic.

o Reaction: After the addition is complete, allow the reaction mixture to warm to room
temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin
Layer Chromatography (TLC).

o Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of
crushed ice and concentrated HCI. This will guench the reaction and decompose the
aluminum chloride complex.

o Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract
the aqueous layer twice with dichloromethane.

e Washing: Combine the organic layers and wash sequentially with water, saturated sodium
bicarbonate solution (to neutralize any remaining acid), and finally with brine.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or
sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary
evaporator.
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 Purification: The crude product, which will be a mixture of isomers, can be purified by column
chromatography on silica gel or by recrystallization to isolate the desired 3'-
Bromopropiophenone.

Application in Synthesis: Suzuki-Miyaura Cross-
Coupling

3'-Bromopropiophenone is a valuable substrate for palladium-catalyzed cross-coupling
reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new
carbon-carbon bond at the site of the bromine atom, enabling the synthesis of more complex
biaryl structures, which are common motifs in kinase inhibitors and other pharmaceuticals.

Reaction Scheme:

Reagents

Solvent (e.g., Toluene/Ethanol/H20)

Base (e.g., K2COs)

Pd Catalyst (e.g., Pd(PPhs)4)

Reactants

3'-Bromopropiophenone

Product

Arylboronic Acid + Pd Catalyst, Base, Solvent, Heat - —— Biaryl Ketone Derivative
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Caption: Suzuki-Miyaura coupling with 3'-Bromopropiophenone.

Materials:

3'-Bromopropiophenone

Arylboronic acid or ester

Palladium catalyst (e.qg., Tetrakis(triphenylphosphine)palladium(0))

Base (e.g., potassium carbonate, sodium carbonate)

Solvent system (e.g., a mixture of toluene, ethanol, and water)

Procedure:

e Reaction Setup: To a round-bottom flask, add 3'-Bromopropiophenone (1.0 equivalent), the
arylboronic acid (1.2 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the
base (2.0 equivalents).

» Solvent Addition: Add the degassed solvent system to the flask.

e Reaction: Heat the mixture to reflux under an inert atmosphere for 4-12 hours, until TLC
analysis indicates the consumption of the starting material.

e Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent
such as ethyl acetate.

o Extraction and Washing: Wash the organic layer with water and then with brine.

e Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and
concentrate under reduced pressure.

« Purification: Purify the crude product by column chromatography on silica gel to yield the
desired biaryl ketone.
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Workflow and Logical Relationships

The following diagram illustrates the general workflow from synthesis to application of 3'-

Bromopropiophenone.

Start: Bromobenzene &
Propanoyl Chloride

Friedel-Crafts Acylation

(AICIs catalyst)

Quenching, Extraction,
& Washing

!

Column Chromatography
or Recrystallization

!

Spectroscopic Analysis
(NMR, IR, MS)

Pure 3'-Bromopropiophenone

Further Synthesis
(e.g., Suzuki Coupling)

Target Molecule

(e.g., Kinase Inhibitor)
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Caption: General workflow for synthesis and application.

Safety and Handling

3'-Bromopropiophenone is an irritant. Handle with appropriate personal protective equipment
(PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a
fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse
the affected area with plenty of water.

Conclusion

3'-Bromopropiophenone is a key synthetic intermediate with broad applications in the
development of complex organic molecules. Its straightforward synthesis via Friedel-Crafts
acylation and the versatility of its bromo and keto functional groups make it a valuable tool for
medicinal chemists and researchers in drug development. This guide provides the essential
technical information and protocols to facilitate its synthesis, characterization, and use in further
synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b130256#3-bromopropiophenone-cas-number-and-
molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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